Dipotassium isobutyl phosphate chemical structure and properties
Dipotassium isobutyl phosphate chemical structure and properties
An In-Depth Technical Guide on Dipotassium Isobutyl Phosphate: Molecular Mechanics, Synthesis, and Surface-Active Applications
Executive Summary
Dipotassium isobutyl phosphate (CAS: 68541-10-6) is a highly specialized anionic surfactant and hydrotrope[1]. Characterized by its short, branched alkyl chain and highly polar phosphate headgroup, this compound bridges the gap between traditional long-chain surfactants and inorganic salts. In industrial and advanced material applications, it is primarily leveraged as a highly efficient antistatic agent for nonwoven textiles (such as medical garments)[2] and as an erosion inhibitor in hydraulic fluids.
As a Senior Application Scientist, I have structured this guide to move beyond basic chemical descriptors. We will deconstruct the physicochemical properties of dipotassium isobutyl phosphate, explore the causality behind its synthesis and formulation, and provide self-validating protocols for its application in advanced surface treatments.
Physicochemical Profile and Structural Dynamics
The efficacy of dipotassium isobutyl phosphate lies in its specific molecular geometry. The isobutyl group (2-methylpropyl) provides a compact, branched hydrophobic tail. Unlike straight-chain alkyls (e.g., n-butyl or lauryl groups), the branched isobutyl structure introduces steric bulk that prevents dense crystalline packing at interfaces. This results in a highly fluid, dynamic monolayer when applied to surfaces. Furthermore, the dipotassium phosphate headgroup is intensely hygroscopic, a critical feature for its primary application in static charge dissipation.
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
|---|---|
| IUPAC Name | Dipotassium 2-methylpropyl phosphate |
| CAS Registry Number | 68541-10-6[3] |
| Molecular Formula | C4H9K2O4P[1] |
| Molecular Weight | 230.28 g/mol [1] |
| Canonical SMILES | CC(C)COP(=O)([O-])[O-].[K+].[K+][1] |
| Physical State | Solid (often supplied as a 50% aqueous solution)[4] |
| Primary Functional Utility | Antistatic agent, Hydrotrope, Erosion inhibitor |
Mechanistic Insights: Surface Activity and Antistatic Behavior
In the realm of nonwoven textiles—particularly polyolefin-based surgical gowns and drapes—static electricity is a critical hazard that can compromise sensitive medical equipment or ignite flammable vapors. Dipotassium isobutyl phosphate acts as a topical antistat by modifying the surface conductivity of the hydrophobic polymer[5].
Causality of Action: The isobutyl tail anchors the molecule to the hydrophobic polymer matrix via Van der Waals forces. Simultaneously, the dipotassium phosphate headgroup orientates outward toward the atmosphere. Potassium salts are deliberately chosen over sodium salts in this context because the larger ionic radius of potassium ( K+ ) results in lower lattice energy and higher hygroscopicity. The K+ ions draw ambient atmospheric moisture to the surface, creating a continuous, microscopic conductive aqueous film. This film provides a pathway for localized static charges to bleed off harmlessly into the atmosphere.
Mechanism of static charge dissipation by dipotassium isobutyl phosphate on polymer surfaces.
Synthesis and Quality Control Protocols
Direct esterification of phosphoric acid with isobutanol is thermodynamically unfavorable and yields an unpredictable mixture of mono-, di-, and tri-esters. To achieve the high purity required for technical-grade dipotassium isobutyl phosphate, the synthesis must proceed via a phosphoryl chloride intermediate.
Protocol 1: Controlled Phosphorylation and Neutralization
This protocol is designed as a self-validating system. The use of strict stoichiometric ratios and thermal control prevents the formation of di-isobutyl byproducts.
Step-by-Step Methodology:
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Phosphorylation: Charge a dry, nitrogen-purged reactor with 1.0 molar equivalent of phosphoryl chloride ( POCl3 ). Chill the reactor to 0–5 °C.
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Alcohol Addition: Slowly add 1.0 molar equivalent of anhydrous isobutanol dropwise under vigorous stirring.
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Causality: The reaction is highly exothermic. Maintaining the temperature below 5 °C prevents the secondary substitution of the resulting isobutyl phosphorodichloridate, ensuring mono-ester selectivity.
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Degassing: Apply a mild vacuum to remove the HCl gas byproduct, driving the reaction to completion.
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Hydrolysis & Neutralization: Transfer the intermediate to a secondary reactor containing 3.0 molar equivalents of aqueous Potassium Hydroxide ( KOH ) maintained at 10 °C.
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Causality: Two equivalents of KOH neutralize the chloride leaving groups, while the third equivalent neutralizes the resulting phosphate acid to form the dipotassium salt.
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Self-Validation (Quality Control): Extract an aliquot and analyze via 31P NMR spectroscopy. The presence of a single sharp peak confirms the mono-alkyl phosphate. Multiple peaks indicate poor temperature control during Step 2 (yielding di- or tri-esters) or incomplete hydrolysis.
Chemical synthesis of dipotassium isobutyl phosphate via phosphorylation and neutralization.
Experimental Validation: Antistatic Application on Nonwovens
In industrial settings, dipotassium isobutyl phosphate is often applied as a 50% active aqueous solution (e.g., commercially known as QUADRASTAT)[4]. The following protocol details the application and validation of this chemical on a nonwoven polypropylene substrate.
Protocol 2: Topical Application and Surface Resistivity Testing
Topical application is chosen over melt-blending because melt-blending requires the additive to migrate (bloom) to the surface over time. Topical spraying guarantees immediate surface presence, which is mandatory for medical textiles[5].
Step-by-Step Methodology:
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Solution Preparation: Dilute the 50% dipotassium isobutyl phosphate stock solution with deionized water to achieve a 0.5% w/v active treatment bath.
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Substrate Treatment: Pass a continuous web of spunbond-meltblown-spunbond (SMS) polypropylene nonwoven fabric through the treatment bath using a pad-mangle system. Adjust the nip roller pressure to achieve a 100% wet pick-up rate.
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Drying: Pass the treated fabric through a forced-air convection oven at 110 °C for 60 seconds to evaporate the water, leaving a uniform molecular layer of the phosphate salt.
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Self-Validation (Resistivity Testing): Condition the fabric at 20 °C and 50% Relative Humidity for 24 hours. Use a concentric ring electrode to measure the surface resistivity according to AATCC Test Method 76.
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Interpretation: An untreated polypropylene fabric will exhibit a surface resistivity of >1014Ω/sq . A successful treatment with dipotassium isobutyl phosphate will drop the resistivity to <1010Ω/sq , confirming the formation of the conductive moisture network.
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Safety, Handling, and Environmental Profile
While dipotassium isobutyl phosphate is highly effective, it requires strict adherence to laboratory safety protocols. According to safety data sheets[6], the compound is an irritant to mucosal membranes and skin.
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Personal Protective Equipment (PPE): Handlers must wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards) and chemical impermeable gloves (satisfying EU Directive 89/686/EEC)[6].
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Spill Mitigation: In the event of an accidental release, avoid dust or mist formation. Evacuate personnel to safe areas and collect the material using spark-proof tools. Do not flush raw material into municipal water systems without prior neutralization, as high phosphate loads can trigger localized eutrophication in aquatic environments[7].
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First Aid: If inhaled, move the victim to fresh air immediately. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled; utilize a pocket mask or proper respiratory medical device[7].
References
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Alfa Chemistry via American Chemical Suppliers. "Dipotassium isobutyl phosphate." American Chemical Suppliers. URL: [Link]
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ChemBK. "phosphoric acid, mono(2-methylpropyl) ester,dipotassium salt." ChemBK. URL: [Link]
- Google Patents (US7811949B2). "Method of treating nonwoven fabrics with non-ionic fluoropolymers." Google Patents.
Sources
- 1. dipotassium suppliers USA [americanchemicalsuppliers.com]
- 2. EP1687476B1 - Method of treating nonwoven fabrics with non-ionic fluoropolymers - Google Patents [patents.google.com]
- 3. chembk.com [chembk.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US7811949B2 - Method of treating nonwoven fabrics with non-ionic fluoropolymers - Google Patents [patents.google.com]
- 6. echemi.com [echemi.com]
- 7. echemi.com [echemi.com]
